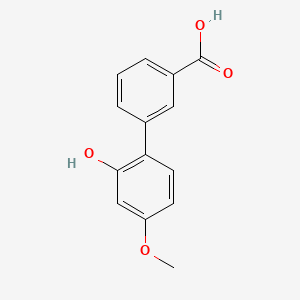

2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIRAIBKNTZLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681815 | |

| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-20-4 | |

| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Protected Boronic Acid Intermediate

The synthesis begins with the preparation of 2-benzyloxy-4-methoxyphenylboronic acid , a key intermediate for Suzuki coupling:

-

Starting Material : 2-Hydroxy-4-methoxybromobenzene is protected via benzylation using benzyl bromide and potassium carbonate in DMF.

-

Miyaura Borylation : The brominated intermediate is converted to the boronic acid using bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in dioxane at 80°C.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 60°C, 12h | 85–90 |

| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 75–80 |

Suzuki-Miyaura Cross-Coupling

The boronic acid is coupled with methyl 3-bromobenzoate to form the biphenyl skeleton:

-

Coupling Reaction : A mixture of 2-benzyloxy-4-methoxyphenylboronic acid, methyl 3-bromobenzoate, Pd(PPh₃)₄, and K₂CO₃ in DME/H₂O (4:1) is heated at 90°C for 18h.

-

Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/MeOH/H₂O (3:1:1) at 60°C.

Key Data :

Deprotection of Benzyl Ether

The benzyl protecting group is removed via hydrogenolysis:

-

Hydrogenation : The coupled product is treated with H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6h.

-

Isolation : The product is filtered, concentrated, and recrystallized from ethanol/water.

Yield After Deprotection : 90–92%

Optimization of Reaction Parameters

Catalyst Selection for Suzuki Coupling

Palladium catalysts significantly impact coupling efficiency:

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78–85 |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70–75 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 65–70 |

Pd(PPh₃)₄ in DME/H₂O emerges as the optimal system for this substrate.

Solvent Effects on Ester Hydrolysis

Hydrolysis kinetics vary with solvent polarity:

| Solvent System | Time (h) | Conversion (%) |

|---|---|---|

| THF/MeOH/H₂O (3:1:1) | 4 | 95 |

| EtOH/H₂O (1:1) | 6 | 85 |

| Dioxane/H₂O (4:1) | 8 | 78 |

THF/MeOH/H₂O ensures rapid and complete hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

¹³C NMR :

High-Performance Liquid Chromatography (HPLC)

Alternative Synthetic Routes

Ullmann Coupling

A copper-mediated Ullmann coupling between 3-iodobenzoic acid and 2-hydroxy-4-methoxyphenyl bromide has been explored but offers lower yields (50–60%) due to competitive dehalogenation.

Directed ortho-Metalation

Introducing substituents post-coupling via directed metalation is feasible but requires stringent temperature control (-78°C) and specialized ligands.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Enhance Suzuki coupling efficiency by improving heat/mass transfer.

-

Catalyst Recycling : Pd recovery systems reduce costs in large-scale syntheses.

-

Green Chemistry : Aqueous reaction media and biodegradable solvents (e.g., cyclopentyl methyl ether) minimize environmental impact.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Over-reduction during hydrogenolysis | Use controlled H₂ pressure (1–2 atm) |

| Ester hydrolysis incompleteness | Employ excess LiOH (2.5 equiv) |

| Boronic acid instability | Store under inert atmosphere at -20°C |

Scientific Research Applications

2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. For instance:

Biological Activity: The hydroxyl and methoxy groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with positively charged amino acid residues.

Chemical Reactions: The functional groups on the biphenyl core can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Hydroxyl vs. Methoxy Groups : The presence of a hydroxyl group at the 2' position in the target compound enhances its polarity and hydrogen-bonding capacity compared to analogs like 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid, which lacks hydroxyl groups. This impacts solubility and interaction with biological targets .

- Fluorination Effects : The introduction of fluorine at the 2' position (e.g., 2-Fluoro-4'-methoxybiphenyl-3-carboxylic acid) increases electronegativity and may improve metabolic stability, a common strategy in drug design to resist oxidative degradation .

- Biphenyl vs.

Thermal and Metabolic Stability

- Thermal Behavior : The target compound exhibits decomposition temperatures analogous to gallic acid and tannic acid derivatives, with thermal degradation primarily occurring in three stages: water loss, decomposition of small molecules, and char formation . In contrast, methyl-substituted analogs (e.g., 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid) may decompose at higher temperatures due to increased hydrophobic interactions .

- Metabolic Pathways : Gut microbiota-mediated demethylation and dehydroxylation are critical for the catabolism of biphenyl derivatives. For example, 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid may yield propionic acid derivatives (e.g., 3-(4′-hydroxyphenyl)propionic acid), similar to hesperetin metabolites . Fluorinated analogs likely resist dehydroxylation, prolonging their biological half-life .

Biological Activity

2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl structure and various functional groups, including hydroxyl, methoxy, and carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H14O4

- IUPAC Name : 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid

- Molecular Weight : 258.27 g/mol

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The findings are summarized in the following table:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The low IC50 values suggest that 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid is effective at scavenging free radicals, thus exhibiting strong antioxidant activity .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of this compound. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following data illustrates its potency:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 60 |

| IL-6 | 55 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

The biological activities of 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid are attributed to its ability to interact with specific molecular targets. For instance:

- Antioxidant Mechanism : The compound's hydroxyl group plays a crucial role in scavenging free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Mechanism : It may inhibit key signaling pathways involved in inflammation, such as NF-kB activation, leading to decreased cytokine production.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds showed that topical application of a formulation containing 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid reduced bacterial load significantly compared to control treatments.

- Case Study on Inflammation Reduction : In a rodent model of arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

Q & A

Q. What are the common synthetic routes for preparing 2'-hydroxy-4'-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by selective functionalization. For example:

- Step 1 : Coupling a halogenated benzene derivative (e.g., 3-bromo-4-methoxybenzene) with a boronic acid-containing phenyl ring (e.g., 3-carboxyphenylboronic acid) under palladium catalysis .

- Step 2 : Hydroxylation at the 2'-position via directed ortho-metalation or hydroxyl-protection strategies.

Key Considerations : - Temperature and catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) significantly affect coupling efficiency.

- Protecting groups (e.g., methyl ether for methoxy) prevent undesired side reactions during oxidation/hydroxylation .

Q. How is the purity and structural integrity of this compound verified in academic research?

Standard analytical workflows include:

Q. What are the primary applications of this compound in non-commercial research?

- Pharmacological Probes : Used to study enzyme inhibition (e.g., cyclooxygenase isoforms) due to structural similarity to NSAID scaffolds .

- Material Science : As a monomer for synthesizing liquid crystals or polymers with tailored photophysical properties .

- Metabolic Pathway Analysis : Investigated as a metabolite or intermediate in flavonoid degradation studies .

Advanced Research Questions

Q. How do electronic effects of substituents (hydroxy vs. methoxy) influence the compound’s reactivity in further derivatization?

- Hydroxy Group : Acts as an electron-donating group (EDG) via resonance, activating the ring for electrophilic substitution (e.g., nitration at the para position). However, intramolecular hydrogen bonding with the carboxylic acid can sterically hinder reactions .

- Methoxy Group : Stronger EDG than -OH, increasing electron density at the 4'-position. This directs electrophiles to the 2'- or 6'-positions but may deactivate the ring if competing substituents exist .

Example : Bromination under FeBr₃ catalysis yields 6'-bromo derivatives due to the methoxy group’s directing effects .

Q. What challenges arise in characterizing tautomeric forms or polymorphism of this compound?

- Tautomerism : The carboxylic acid and adjacent hydroxy group may form intramolecular hydrogen bonds, stabilizing a keto-enol tautomer. This complicates NMR interpretation, requiring variable-temperature (VT-NMR) or deuterium exchange experiments .

- Polymorphism : Crystallization conditions (e.g., solvent polarity) produce distinct polymorphs. Differential Scanning Calorimetry (DSC) and PXRD are critical for identifying stable forms .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

- In Vitro Limitations : High plasma protein binding (predicted LogP ~2.5) may reduce bioavailability, leading to false negatives.

- Metabolic Instability : Phase II conjugation (e.g., glucuronidation of the hydroxy group) can deactivate the compound in vivo. Stable isotope labeling (e.g., ¹³C-carboxylic acid) tracks metabolic fate .

Mitigation : Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance membrane permeability .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.